molecular formula C4H5NaO6 B8816247 Sodium bitartrate

Sodium bitartrate

Cat. No.: B8816247
M. Wt: 172.07 g/mol
InChI Key: NKAAEMMYHLFEFN-UHFFFAOYSA-M
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Description

Sodium bitartrate (C₄H₅NaO₆), also known as sodium hydrogen tartrate or monosodium tartrate, is the sodium salt of L-(+)-tartaric acid. It is a white crystalline solid with a molecular weight of 172.07 g/mol (anhydrous) or 190.08 g/mol (monohydrate) and a pH range of 2.5–4.0 in aqueous solutions . It is non-hazardous under standard handling conditions and is widely used in laboratory chemistry, industrial processes, and pharmaceutical applications, such as chiral resolution of racemic compounds . Its monohydrate form (CAS 6131-98-2) exhibits nonlinear optical properties and has been studied for radiation sensitivity in chemical processing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium bitartrate can be synthesized through the reaction of tartaric acid with sodium carbonate. The reaction proceeds as follows:

H6C4O6+Na2CO3C4H5O6Na+CO2+H2O\text{H}_6\text{C}_4\text{O}_6 + \text{Na}_2\text{CO}_3 \rightarrow \text{C}_4\text{H}_5\text{O}_6\text{Na} + \text{CO}_2 + \text{H}_2\text{O} H6​C4​O6​+Na2​CO3​→C4​H5​O6​Na+CO2​+H2​O

Alternatively, it can be prepared by reacting potassium hydrogen tartrate with sodium hydrogen carbonate .

Industrial Production Methods: In industrial settings, sodium hydrogen tartrate is often produced as a byproduct of wine manufacturing. The tartaric acid present in grape juice reacts with sodium carbonate during the fermentation process, leading to the formation of sodium hydrogen tartrate .

Chemical Reactions Analysis

Acid-Base Reactions

Sodium bitartrate acts as a weak acid, reacting with strong bases, carbonates, and bicarbonates to form salts and byproducts.

Reaction with Strong Acids

When treated with sulfuric acid (H2_2SO4_4), this compound undergoes neutralization to regenerate tartaric acid (H2_2C4_4H4_4O6_6) and sodium sulfate:

NaHC4H4O6+H2SO4H2C4H4O6+Na2SO4\text{NaHC}_4\text{H}_4\text{O}_6 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{C}_4\text{H}_4\text{O}_6 + \text{Na}_2\text{SO}_4

This reaction highlights its role as a buffering agent in acidic environments .

Reaction with Strong Bases

With sodium hydroxide (NaOH), it forms disodium tartrate (Na2_2C4_4H4_4O6_6) and water:

NaHC4H4O6+NaOHNa2C4H4O6+H2O\text{NaHC}_4\text{H}_4\text{O}_6 + \text{NaOH} \rightarrow \text{Na}_2\text{C}_4\text{H}_4\text{O}_6 + \text{H}_2\text{O}

This reaction confirms its monobasic character .

Reaction with Carbonates and Bicarbonates

This compound reacts with sodium carbonate (Na2_2CO3_3) or potassium carbonate (K2_2CO3_3) to produce disodium/potassium tartrate, carbon dioxide, and water:

2NaHC4H4O6+Na2CO32Na2C4H4O6+CO2+H2O2\,\text{NaHC}_4\text{H}_4\text{O}_6 + \text{Na}_2\text{CO}_3 \rightarrow 2\,\text{Na}_2\text{C}_4\text{H}_4\text{O}_6 + \text{CO}_2 + \text{H}_2\text{O}NaHC4H4O6+K2CO3K2C4H4O6+CO2+H2O\text{NaHC}_4\text{H}_4\text{O}_6 + \text{K}_2\text{CO}_3 \rightarrow \text{K}_2\text{C}_4\text{H}_4\text{O}_6 + \text{CO}_2 + \text{H}_2\text{O}

These reactions are critical in baking and effervescent formulations .

Thermal Decomposition

Upon heating above 170°C, this compound decomposes into tartaric acid, sodium carbonate, carbon dioxide, and water:

2NaHC4H4O6H2C4H4O6+Na2CO3+CO2+H2O2\,\text{NaHC}_4\text{H}_4\text{O}_6 \rightarrow \text{H}_2\text{C}_4\text{H}_4\text{O}_6 + \text{Na}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O}

This decomposition is utilized in analytical chemistry to quantify carbonate content .

Precipitation Reactions

This compound is employed in qualitative analysis to detect cations such as potassium (K+^+) and ammonium (NH4+_4^+):

Target IonReactionOutcome
K+^+NaHC4H4O6+K+KHC4H4O6+Na+\text{NaHC}_4\text{H}_4\text{O}_6 + \text{K}^+ \rightarrow \text{KHC}_4\text{H}_4\text{O}_6 \downarrow + \text{Na}^+White precipitate
NH4+_4^+NaHC4H4O6+NH4+NH4HC4H4O6+Na+\text{NaHC}_4\text{H}_4\text{O}_6 + \text{NH}_4^+ \rightarrow \text{NH}_4\text{HC}_4\text{H}_4\text{O}_6 \downarrow + \text{Na}^+White precipitate

Aqueous Reactivity and Hydration

In aqueous solutions, this compound dissociates into Na+^+ and HC4_4H4_4O6_6^-. Hydration studies on Cu(110) surfaces reveal that water disrupts intermolecular hydrogen bonds in bitartrate assemblies, leading to structural reorganization and solvation . This behavior is critical in metallurgical and catalytic applications.

Biochemical Transformations

In biological systems, this compound is metabolized by colonic bacteria into short-chain fatty acids (SCFAs) like acetate and butyrate, which are absorbed in the colon . This pathway underscores its role as a food additive with minimal toxicity.

Scientific Research Applications

Food Industry

Stabilizing Agent in Baking:
Sodium bitartrate is widely used as a stabilizing agent in baking powder. It reacts with baking soda to produce carbon dioxide gas, which helps leaven baked goods, improving their texture and volume. This property is essential for achieving the desired lightness in cakes and pastries.

Acidity Regulator:
As an acidity regulator, this compound (E335) helps maintain the pH level in various food products. This regulation is crucial for flavor enhancement and preservation, particularly in processed foods.

Preservative Properties:
this compound exhibits antioxidant properties, scavenging free radicals such as hydroxyl and superoxide radicals. This capability may contribute to its role in food preservation by preventing oxidative degradation of sensitive ingredients.

Pharmaceutical Applications

Excipient in Drug Formulations:
In pharmaceuticals, this compound serves as an excipient that enhances the solubility and bioavailability of active pharmaceutical ingredients. Its buffering capacity helps maintain the stability of formulations during storage and use .

Analytical Reagent:
this compound is employed as an analytical reagent in various tests, including those for detecting ammonium ions. Its role as a buffering agent is vital in biochemical assays where maintaining pH levels is crucial for enzyme activity .

Laboratory Uses

Buffering Agent:
In laboratory settings, this compound acts as a buffering agent in biochemical assays. It maintains optimal pH levels necessary for enzyme activity and other biochemical reactions .

Reagent in Chemical Analysis:
this compound is used in qualitative chemical analysis to detect potassium ions and other cations. Its utility extends to preparing nutrient media for microbial cultures .

Cosmetic Industry

Exfoliating Agent:
this compound is incorporated into skincare products due to its exfoliating properties. It helps promote smoother skin texture by removing dead skin cells without causing irritation .

Winemaking

Clarification Process:
In winemaking, this compound is utilized in the clarification process to remove unwanted particles from wine. This application enhances the clarity and quality of the final product .

Comparative Overview of Related Compounds

CompoundChemical FormulaKey Applications
Sodium TartrateC4H4Na2O6Pharmaceuticals, buffer solutions
Potassium BitartrateKHC4H4O6Baking (cream of tartar), food preservation
Sodium Potassium TartrateKNaC4H4O6Electroplating, analytical chemistry

Case Studies and Research Findings

  • Crystal Growth Studies :
    Research has shown that this compound can be synthesized into crystals suitable for nonlinear optical applications. These studies highlight its potential utility beyond traditional applications, suggesting avenues for advanced materials research .
  • Toxicological Assessments :
    Evaluations by the European Food Safety Authority indicate that this compound has a high safety profile when used within established acceptable daily intake levels (ADI). Long-term studies have reported no adverse effects at high doses, reinforcing its safety as a food additive .
  • Biological Activity Investigations :
    Studies have demonstrated that this compound may enhance antioxidant defenses in biological systems, indicating potential health benefits that warrant further investigation into its role as a dietary supplement or functional food ingredient.

Mechanism of Action

The mechanism of action of sodium hydrogen tartrate involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various analytical techniques to remove interfering metal ions. In biological systems, it can stabilize enzymes and proteins by maintaining the pH and ionic strength of the solution .

Comparison with Similar Compounds

Sodium Bitartrate vs. Potassium Bitartrate

Potassium bitartrate (KC₄H₅O₆), or cream of tartar, shares structural similarities with this compound but differs in cation (K⁺ vs. Na⁺), solubility, and applications:

Property This compound Potassium Bitartrate
Molecular Formula C₄H₅NaO₆ (anhydrous) KC₄H₅O₆
Solubility in Water 17.1 g/L (25°C) Soluble, but less than sodium salt
Applications - Chiral resolution - Nanoparticle synthesis
- Radiation processing - Back-titration assays
Thermal Decomposition Stable up to 253°C Decomposes to K₂CO₃/Na₂CO₃ at high heat

Key Differences :

  • Reactivity: this compound was ineffective as a sole resolving agent for racemic ephedrine hydrochloride, while potassium bitartrate is preferred in nanoparticle synthesis due to its reducing properties .
  • Crystallinity: Potassium bitartrate forms efflorescent crystals, whereas this compound monohydrate is hygroscopic .

This compound vs. Ammonium Bitartrate

Ammonium bitartrate ((NH₄)C₄H₅O₆) is less stable and decomposes readily in biological or acidic environments. For example, in urine or meat extract, ammonium bitartrate decomposes into free bases and sodium salts, unlike this compound, which remains stable under recommended storage conditions .

This compound vs. Pharmaceutical Bitartrates

Complex bitartrate salts, such as cysteamine bitartrate (used in mitochondrial disease therapy) and prajmalium bitartrate (antiarrhythmic drug), differ significantly in structure and function:

  • Cysteamine Bitartrate : Enhances aspartate flux and mitigates oxidative stress in mitochondrial disorders but has a narrow therapeutic window .
  • Prajmalium Bitartrate : Used for ventricular arrhythmias, comparable in efficacy to tocainide but with distinct pharmacokinetics .

Contrast with this compound : These pharmaceuticals incorporate bitartrate as a counterion for bioactive molecules, whereas this compound itself is primarily a resolving agent or precursor in synthesis .

This compound in Chiral Resolution

In optical resolution trials, this compound monohydrate failed to resolve racemic ephedrine hydrochloride (rac-EPH·HCl) alone but promoted co-precipitation when used with other agents . This contrasts with dibenzoyl-bitartrate salts, which successfully resolved racemic bases .

Radiation Sensitivity

This compound monohydrate exhibits radiation sensitivity, making it a candidate for optimizing radiation-based chemical processes .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and stability of sodium bitartrate in experimental settings?

  • Methodology : Use high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to quantify purity. Stability can be assessed via accelerated degradation studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels. Monitor solubility changes and crystallization patterns over time, as this compound monohydrate degrades at >8°C and requires storage at 2–8°C to avoid freeze-thaw cycles .

Q. What are the optimal conditions for synthesizing this compound monohydrate in a laboratory?

  • Methodology : Room-temperature synthesis involves reacting L-(+)-tartaric acid with sodium hydroxide in a 1:1 molar ratio, followed by controlled evaporation to obtain monohydrate crystals. Ensure pH is maintained at 2.5–4.0 (using titration) to prevent dihydrate formation. Confirm crystal structure via X-ray diffraction (XRD) .

Q. How should this compound be prepared for use in aqueous solutions, and what factors affect its solubility?

  • Methodology : Dissolve in deionized water at 25°C with agitation. Solubility (172.07 g/mol) is pH-dependent: higher solubility in acidic conditions due to protonation of carboxyl groups. Avoid using divalent cations (e.g., Ca²⁺) to prevent precipitation. For long-term storage, aliquot solutions and store at -20°C (≤1 month) or -80°C (≤6 months) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use personal protective equipment (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with copious water for 15 minutes. Store in airtight containers away from strong oxidizers. Monitor airborne dust using HEPA filters and ensure proper ventilation .

Advanced Research Questions

Q. How can this compound’s role in enantiomeric resolution be optimized for pharmacological studies?

  • Methodology : Utilize diastereomeric salt formation with chiral bases (e.g., disopyramide). Fractionally crystallize from methanol-acetone mixtures and validate enantiopurity via HPLC using chiral columns (e.g., Chiralpak AD-H). Absolute configuration can be confirmed via X-ray crystallography (space group P212121) .

Q. What experimental designs are suitable for studying this compound’s radiation sensitivity in chemical processing?

  • Methodology : Expose this compound monohydrate to gamma radiation (10–50 kGy) and analyze degradation products via mass spectrometry. Compare dose-response curves using trapezoidal rule calculations for area-under-the-curve (AUC) metrics. Assess radical formation with electron paramagnetic resonance (EPR) spectroscopy .

Q. How can researchers address contradictory data in this compound’s electrochemical behavior across studies?

  • Methodology : Standardize experimental parameters (pH, temperature, electrode material). Perform cyclic voltammetry at scan rates of 10–100 mV/s to identify redox peaks (e.g., oxidation at +0.5 V vs. Ag/AgCl). Replicate studies using identical reagent batches to rule out batch-to-batch variability .

Q. What advanced techniques validate this compound’s interaction with biological systems (e.g., acetylcholine synthesis)?

  • Methodology : Use radiolabeled this compound (¹⁴C) to track uptake in neuronal cells. Measure acetylcholine levels via liquid chromatography-tandem mass spectrometry (LC-MS/MS) after inhibiting cholinesterase activity. Compare with choline bitartrate controls to assess specificity .

Q. How does this compound influence ion transport in electrophysiological assays?

  • Methodology : Incorporate this compound (1–10 mM) into perfusates for isolated tissue preparations (e.g., rabbit ventricle). Measure effective refractory period (ERP) prolongation using microelectrode arrays. Statistical analysis via two-way ANOVA to compare enantiomers’ antiarrhythmic efficacy .

Q. What strategies improve reproducibility in this compound-based assays with batch-dependent variability?

  • Methodology : Request peptide content analysis (via amino acid analysis) and salt content quantification (ion chromatography) from suppliers. For sensitive assays (e.g., cell viability), pre-test batches using standardized protocols (e.g., MTT assay) and normalize concentrations based on purity .

Q. Key Considerations for Methodological Rigor

  • Data Analysis : Use mean ± SEM and AUC metrics for dose-response studies .
  • Structural Validation : Combine XRD, NMR, and HPLC for unambiguous compound identification .
  • Ethical Reporting : Follow IMRaD structure for clarity: isolate results from interpretation, and disclose batch variability in the methods section .

Properties

Molecular Formula

C4H5NaO6

Molecular Weight

172.07 g/mol

IUPAC Name

sodium;2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1

InChI Key

NKAAEMMYHLFEFN-UHFFFAOYSA-M

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+]

physical_description

White solid;  [Merck Index] White powder;  [Alfa Aesar MSDS]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In reaction ii, sodium bisulfate is reacted with sodium acetate to produce sodium sulfate and solid acetic acid. In reaction iii., malic acid is reacted with sodium acetate to produce sodium hydrogen diglycolate and solid acetic acid. In reaction iv., fumaric acid is reacted with sodium acetate to produce sodium hydrogen fumarate and solid acetic acid. In reaction v., tartaric acid is reacted with sodium acetate to produce sodium hydrogen tartrate and solid acetic acid. In reaction vi., adipic acid is reacted with sodium acetate to produce sodium hydrogen adipate and solid acetic acid. In reaction vii, sulfamic acid is reacted with sodium acetate to produce sulpher sodium nitrate and solid acetic acid.
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Synthesis routes and methods II

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L(+)-tartaric acid disodium salt, also denoted as bisodium L-tartrate, is commercially available, e.g. from Sigma-Aldrich (CAS Number 6106-24-7). It is noted that instead of using L(+)-tartaric acid disodium salt, it is also possible to use L(+)-tartaric acid (commercially available from e.g. Sigma-Aldrich, CAS Number 87-69-4) and prepare the L(+)-tartaric acid disodium salt in situ, by addition of additional NaOH. The same holds for the other potential starting material, DL-tartaric acid disodium salt: it may be purchased from e.g. Sigma-Aldrich or produced in situ from DL-tartaric acid (CAS Number 133-37-9) or DL-tartaric acid monosodium salt and NaOH. In fact any tartaric acid source, containing D, L, meso in any proportion and in the acidic or salt form can be used for this process. D-tartaric acid can also be used as starting material, but this is less preferred because it is relatively expensive. The use of L-tartaric acid disodium salt (either produced in situ by addition of NaOH or used as such) is preferred because these starting materials are relatively cheap and the process to prepare a composition with between 55 and 90% by weight of meso-tartaric acid is faster than when a mixture of D- and L-tartaric acid is used as starting material. Obviously, it is also possible to use a mixture of D-, L-, and meso-tartaric acid.
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